3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-15-7-5-14(6-8-15)12-27-20-4-2-1-3-17(20)23(22(27)30)28(21(29)13-31-23)16-9-10-18(25)19(26)11-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDWRDXXHBJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, cytotoxic effects against various cancer cell lines, and other relevant pharmacological properties.
The compound features a complex structure that includes:
- Indole and Thiazolidine Rings : These heterocycles are known for their biological significance.
- Fluorinated Phenyl Groups : The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific conditions to yield the desired spiro compound.
Overview
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The National Cancer Institute's screening process has highlighted its potential as an anticancer agent.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against a panel of 60 human cancer cell lines, including:
- Non-Small Cell Lung Cancer
- Breast Cancer
- Leukemia
- Results indicated significant cytotoxicity at concentrations around 10 µM. Notably, certain derivatives exhibited selective activity against leukemia cell lines with GI50 values in the nanomolar range.
- The compound was tested against a panel of 60 human cancer cell lines, including:
-
Mechanism of Action :
- The proposed mechanism involves interaction with cellular targets such as DNA and metabolic enzymes. The fluorinated phenyl groups may facilitate binding to these targets, enhancing the compound's efficacy.
Table 1: Cytotoxicity Results Against Selected Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HL-60 (Leukemia) | 0.56 | 2.0 | 10 |
| MOLT-4 (Leukemia) | 0.23 | 1.5 | 8 |
| SK-MEL-5 (Melanoma) | 0.43 | 1.8 | 9 |
| HS 578T (Breast Cancer) | 0.60 | 2.5 | 11 |
Pharmacological Properties
In addition to its cytotoxic effects, the compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties.
- Anti-inflammatory Effects : Research indicates possible anti-inflammatory activity that warrants further investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The target compound’s thiazolidinedione carbonyl stretch is expected near 1689 cm⁻¹, aligning with analogs (e.g., 1681–1689 cm⁻¹) .
- Molecular Weight: The target (MW ~483.5 g/mol, inferred from ) is heavier than non-fluorinated analogs (e.g., 326.37 g/mol in ) due to fluorine atoms.
- Synthetic Yields: Fluorinated spiro compounds typically exhibit moderate yields (63–75%), similar to non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
